

Application Note: Quantifying δ -Cefteram Impurity in Cefteram Pivoxil

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Compound of Interest

Compound Name: *delta2-Cefteram*

CAS No.: 104691-34-1

Cat. No.: B193856

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A Stability-Indicating HPLC Protocol for Isomeric Purity Analysis

Executive Summary

Cefteram pivoxil (CFT-PI) is an orally active, third-generation cephalosporin ester prodrug. A critical quality attribute (CQA) of CFT-PI is the content of its

-isomer (

-Cefteram pivoxil). Unlike the biologically active

-isomer, the

-isomer is pharmacologically inactive due to the loss of ring strain in the

-lactam core, which is essential for penicillin-binding protein (PBP) acylation.

This application note provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol to quantify the

-impurity. It addresses the specific challenge of separating these closely related structural isomers, which possess similar polarity but distinct UV spectral properties.

Scientific Background & Mechanism

The Isomerization Challenge

Cephalosporins naturally exist as

-isomers (double bond between C3 and C4). However, the

double bond is susceptible to migration to the C2-C3 position (

) under basic conditions or thermal stress. This migration relieves the inherent ring strain of the fused

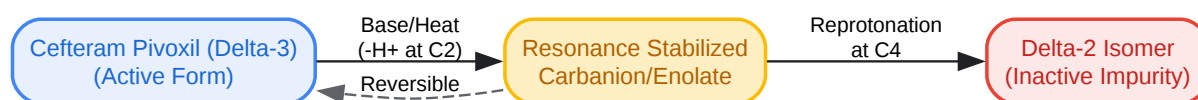
-lactam-dihydrothiazine system, rendering the molecule stable but inactive.

Mechanism of Action

The isomerization proceeds via a base-catalyzed abstraction of the proton at the C2 position, forming a resonance-stabilized carbanion/enolate intermediate. Reprotonation can occur at C2 (reforming

) or C4 (forming

).



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Figure 1: Base-catalyzed

to

isomerization pathway in cephalosporins.

Method Development Strategy

Stationary Phase Selection

Separating double-bond isomers requires a column with high shape selectivity (steric selectivity). A monomeric C18 (L1) phase with high carbon loading is recommended.

- Recommendation: High-purity silica C18 (e.g., Zorbax Eclipse Plus C18 or Inertsil ODS-3).
- Why: Polymeric C18 phases can offer better isomer separation but often suffer from poor peak shape for basic compounds like Cefteram. Monomeric phases provide a balance of resolution and peak symmetry.

Mobile Phase & pH Control

The

isomerization is base-catalyzed; therefore, the mobile phase must be acidic (pH 3.0 – 4.5) to prevent on-column degradation during analysis.

- Buffer: Ammonium Acetate or Phosphate buffer (pH 3.5).
- Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks.

Detection Wavelength

-isomers typically exhibit a hypsochromic shift (blue shift) in their UV absorption maximum compared to

-isomers.

- -Cefteram Pivoxil
: ~260–265 nm.
- -Impurity
: Often shifts to ~230–245 nm.
- Strategy: Use a Diode Array Detector (DAD) to scan 200–400 nm. For quantification, 254 nm is a robust compromise, provided the Relative Response Factor (RRF) is determined.

Experimental Protocol

Chromatographic Conditions

Parameter	Setting
Column	C18 (L1), 250 mm × 4.6 mm, 5 μm (e.g., Inertsil ODS-3)
Mobile Phase A	0.05 M Ammonium Acetate (adjusted to pH 3.5 with Acetic Acid)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	25°C (Do not exceed 30°C to minimize degradation)
Injection Volume	10 μL
Detection	UV at 254 nm (Reference: 360 nm if DAD used)
Run Time	45 minutes

Gradient Program

A gradient is necessary to elute the main peak, the impurity, and late-eluting polymer impurities.

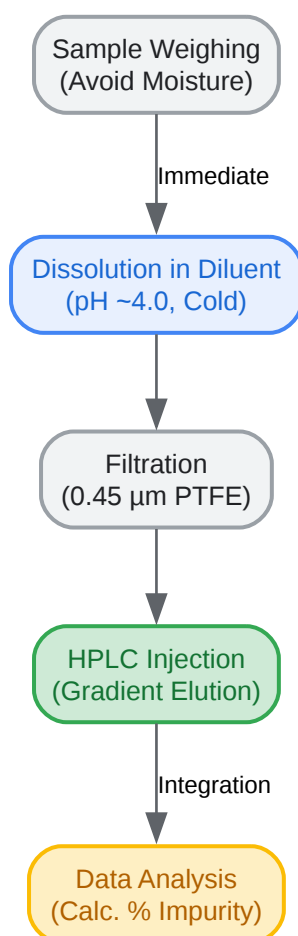
Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.0	75	25
20.0	50	50
30.0	20	80
35.0	20	80
36.0	75	25
45.0	75	25

Sample Preparation

Caution: Ceferam Pivoxil is sensitive to heat and moisture. Prepare solutions immediately before use.

- Diluent: Mobile Phase A : Acetonitrile (60:40 v/v).
- Standard Stock Solution: Accurately weigh 10 mg of Ceferam Pivoxil Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
- Sample Solution: Weigh powder equivalent to 10 mg Ceferam Pivoxil into a 50 mL flask. Dissolve in Diluent, sonicate briefly (< 2 min) to avoid heating, and dilute to volume. Filter through a 0.45 μm PTFE filter.

Analytical Workflow



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Figure 2: Step-by-step analytical workflow for Ceferam Pivoxil impurity analysis.

Calculation & Validation

System Suitability Criteria

Before releasing results, the system must meet these requirements:

- Resolution (): > 1.5 between Cefteram Pivoxil () and -isomer.
- Tailing Factor (): 0.8 – 1.5 for the main peak.
- RSD: < 2.0% for replicate injections of the standard.

Calculation Formula

If a specific

standard is available:

[1]

If no

standard is available, use the diluted main drug standard (0.5% level) and apply a Relative Response Factor (RRF). Note: For many cephalosporins, the RRF of the

isomer at 254 nm is close to 1.0, but this must be verified during validation.

Linearity & Range

- Range: LOQ to 120% of the specification limit (usually 0.5% to 2.0%).
- Linearity:
for the impurity standard curve.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing	Interaction with residual silanols on silica.	Ensure mobile phase pH is ~3.5. Use a "base-deactivated" column (e.g., Inertsil ODS-3).
Poor Resolution (vs)	Column degradation or pH drift.	Check buffer pH. Replace column if plate count drops < 3000.
New Peaks Appearing	In-situ degradation.	Ensure autosampler is cooled to 4°C. Limit sonication time.
Baseline Drift	Gradient issues.	Ensure Mobile Phase A and B are degassed. Check UV cutoff of buffer salts.

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